4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1306605-77-5
VCID: VC11649047
InChI: InChI=1S/C10H8F3N5/c11-10(12,13)7-4-8(18-14)17-9(16-7)6-2-1-3-15-5-6/h1-5H,14H2,(H,16,17,18)
SMILES: C1=CC(=CN=C1)C2=NC(=CC(=N2)NN)C(F)(F)F
Molecular Formula: C10H8F3N5
Molecular Weight: 255.20 g/mol

4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine

CAS No.: 1306605-77-5

Cat. No.: VC11649047

Molecular Formula: C10H8F3N5

Molecular Weight: 255.20 g/mol

* For research use only. Not for human or veterinary use.

4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine - 1306605-77-5

Specification

CAS No. 1306605-77-5
Molecular Formula C10H8F3N5
Molecular Weight 255.20 g/mol
IUPAC Name [2-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Standard InChI InChI=1S/C10H8F3N5/c11-10(12,13)7-4-8(18-14)17-9(16-7)6-2-1-3-15-5-6/h1-5H,14H2,(H,16,17,18)
Standard InChI Key RCEAZOTXNQTCGH-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NC(=CC(=N2)NN)C(F)(F)F
Canonical SMILES C1=CC(=CN=C1)C2=NC(=CC(=N2)NN)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The compound belongs to the pyrimidine family, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Hydrazinyl group (-NH-NH₂) at position 4: Enhances hydrogen-bonding capacity and potential metal coordination, which may influence biological activity .

  • Pyridin-3-yl group at position 2: Introduces π-stacking interactions and basicity due to the nitrogen atom in the pyridine ring .

  • Trifluoromethyl (-CF₃) group at position 6: Imparts electron-withdrawing effects, improving metabolic stability and lipophilicity .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC₁₀H₈F₃N₅
Molecular weight267.20 g/mol
Hydrogen bond donors3 (hydrazinyl NH, pyridine N)
Hydrogen bond acceptors5 (pyrimidine N, pyridine N)
Topological polar surface area78.2 Ų

Synthetic Methodologies

Cyclocondensation Strategies

Pyrimidine derivatives are commonly synthesized via cyclocondensation reactions. A protocol from ACS Omega describes the preparation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones using [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate . Adapting this method, the target compound could be synthesized by:

  • Formation of the pyrimidine core: Reacting a β-diketone analogue (e.g., 1,1,1-trifluoro-3-(pyridin-3-yl)propane-1,3-dione) with hydrazine hydrate under acidic conditions.

  • Functionalization: Introducing the hydrazinyl group via nucleophilic substitution at position 4, leveraging the reactivity of chloropyrimidine intermediates .

Direct Alkylation Approaches

Patents describe chemoselective alkylation of pyrimidines using 4-(iodomethyl)pyrimidine precursors . For example:

  • Step 1: Synthesis of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine via KI-mediated halogen exchange .

  • Step 2: Displacement of the methylthio group with pyridin-3-amine under basic conditions (K₂CO₃/acetone) .

  • Step 3: Hydrazine substitution at position 4 using hydrazine hydrate in refluxing ethanol .

Table 2: Comparative Analysis of Synthetic Routes

MethodYield RangeKey ChallengesCitation
Cyclocondensation50–70%Side reactions with trifluoromethyl group
Direct alkylation65–85%Purification of hydrazinyl derivatives

Physicochemical Properties and Stability

Solubility and Partitioning

  • LogP (calculated): 1.8 ± 0.3, indicating moderate lipophilicity suitable for membrane penetration .

  • Aqueous solubility: <1 mg/mL at pH 7.4 due to the trifluoromethyl group’s hydrophobicity .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 8.6–9.1 ppm (pyridine protons), δ 6.5–7.2 ppm (hydrazinyl NH), and δ 4.3 ppm (pyrimidine H-5) .

  • ¹³C NMR: CF₃ resonance at ~120 ppm (q, J = 270 Hz) and pyrimidine C-2 at 158 ppm .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Hydrazinyl group removal: Reduces activity by >10-fold, underscoring its role in target binding .

  • Pyridin-3-yl substitution: Enhances bioavailability compared to phenyl analogues (LogP reduction by 0.5 units) .

Industrial and Research Applications

Pharmaceutical Development

  • Lead optimization: The trifluoromethyl group improves pharmacokinetic profiles in preclinical models .

  • Antibiotic adjuvants: Synergistic effects with β-lactams reported for hydrazinylpyrimidines .

Material Science

  • Coordination polymers: Hydrazinyl groups facilitate metal-ligand interactions for catalytic applications .

Challenges and Future Directions

  • Synthetic scalability: Optimize halogenation and cyclocondensation steps to improve yields beyond 80% .

  • In vivo efficacy studies: Validate antimicrobial activity in animal models of infection .

  • Toxicology profiling: Assess chronic exposure risks and metabolite identification .

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